molecular formula C10H11ClN4O5 B5179781 2,2'-[(7-chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)imino]diethanol

2,2'-[(7-chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)imino]diethanol

Cat. No.: B5179781
M. Wt: 302.67 g/mol
InChI Key: NIJPNSAFEGFMQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2'-[(7-chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)imino]diethanol is a chemical compound that belongs to the family of benzoxadiazole derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including biochemistry, medicine, and materials science.

Scientific Research Applications

2,2'-[(7-chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)imino]diethanol has been extensively studied for its potential applications in biochemistry and medicine. It has been shown to exhibit fluorescence properties, making it useful as a fluorescent probe for the detection of proteins and nucleic acids. Additionally, it has been used as a labeling agent for the visualization of lipid membranes in living cells.

Mechanism of Action

The mechanism of action of 2,2'-[(7-chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)imino]diethanol is not fully understood. However, it is believed to interact with biomolecules such as proteins and nucleic acids, leading to changes in their conformation and function. Its fluorescent properties allow for the visualization of these interactions, making it a valuable tool for studying biological processes.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity and does not exhibit any significant biochemical or physiological effects at low concentrations. However, at higher concentrations, it may interfere with the function of biomolecules, leading to cytotoxicity.

Advantages and Limitations for Lab Experiments

The advantages of using 2,2'-[(7-chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)imino]diethanol in lab experiments include its high yield of synthesis, purity, and fluorescent properties. It is also relatively easy to use and does not require any special equipment. However, its limitations include its cytotoxicity at high concentrations and its limited solubility in aqueous solutions.

Future Directions

There are several future directions for the use of 2,2'-[(7-chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)imino]diethanol in scientific research. One potential application is in the development of fluorescent probes for the detection of specific biomolecules in living cells. Another direction is in the development of new materials with unique optical properties. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in medicine.
Conclusion:
This compound is a valuable compound with potential applications in various fields, including biochemistry, medicine, and materials science. Its fluorescent properties make it useful as a labeling agent and fluorescent probe for the detection of biomolecules in living cells. However, its cytotoxicity at high concentrations and limited solubility in aqueous solutions are important considerations for its use in lab experiments. Further studies are needed to fully understand its mechanism of action and potential applications in medicine.

Synthesis Methods

The synthesis of 2,2'-[(7-chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)imino]diethanol involves the reaction of 7-chloro-4-nitrobenzoxadiazole with diethanolamine in the presence of a catalyst. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to the final product. The yield of the reaction is typically high, and the purity of the product can be easily achieved through recrystallization.

Properties

IUPAC Name

2-[(7-chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)-(2-hydroxyethyl)amino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN4O5/c11-6-5-7(14(1-3-16)2-4-17)10(15(18)19)9-8(6)12-20-13-9/h5,16-17H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIJPNSAFEGFMQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NON=C2C(=C1N(CCO)CCO)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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